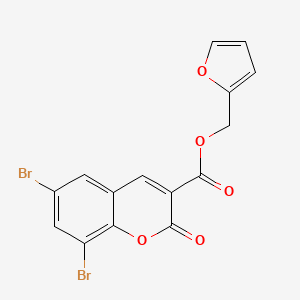

2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

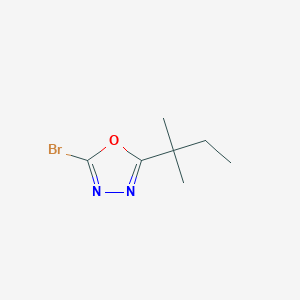

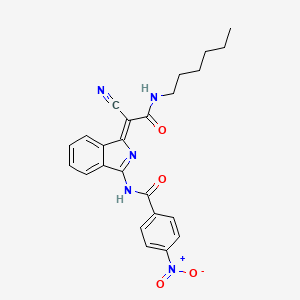

2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate, also known as FMOCC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FMOCC is a synthetic compound that is widely used in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Bioisosteres and Medicinal Chemistry

Carboxylic acids play a crucial role in the pharmacophore of numerous drugs. However, issues such as unforeseen toxicity, reduced metabolic stability, or limited passive diffusion across biological membranes have been associated with carboxylic acid-containing drugs. Bioisosteres, which include modifications like the introduction of 2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate, can be used to circumvent these obstacles. This modification can lead to changes in bioactivity, selectivity, or physiochemical properties, offering potential improvements in pharmacological profiles (Horgan & O’ Sullivan, 2021).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs), similar in functionality to carboxylates like 2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate, have become increasingly important in supramolecular chemistry. Their simple structure, accessibility, and detailed understanding of their supramolecular self-assembly behavior allow their utilization in a range of applications from nanotechnology to polymer processing and biomedical applications. The self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding highlights the versatile ordering capability of BTAs, which can be related to the applications of similar carboxylate compounds (Cantekin, de Greef, & Palmans, 2012).

Environmental Remediation

Graphene oxide (GO), characterized by numerous oxygen-containing functional groups such as epoxy, hydroxyl, and carboxyl groups, demonstrates significant potential in environmental remediation. The unique structure and exceptional physicochemical properties of GO-based materials, including those derived from carboxylated compounds similar to 2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate, are beneficial for the sorption of radionuclides from aqueous systems. Such materials offer promising avenues for the removal of radionuclides, highlighting the importance of functionalized carboxylate groups in environmental applications (Yu, Wang, Tan, & Wang, 2015).

Antioxidant Activity Analysis

In the field of food engineering, medicine, and pharmacy, the study of antioxidants, which can include compounds like 2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate, is crucial. Various tests are employed to determine the antioxidant activity, offering insights into the kinetics or equilibrium state based on spectrophotometry. Such analyses are vital for clarifying the operational mechanisms and kinetics of processes involving antioxidants, underscoring the relevance of carboxylate compounds in antioxidant analysis (Munteanu & Apetrei, 2021).

properties

IUPAC Name |

furan-2-ylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2O5/c16-9-4-8-5-11(15(19)22-13(8)12(17)6-9)14(18)21-7-10-2-1-3-20-10/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRYABOCXYZXHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Cyano-3-methylbutan-2-yl)-2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2541362.png)

![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B2541366.png)

![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2541369.png)

![(E)-3-phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2541371.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2541372.png)